molecular formula C21H22N6O2 B6422639 ethyl 5-amino-1-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate CAS No. 1020502-94-6

ethyl 5-amino-1-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B6422639
CAS No.: 1020502-94-6
M. Wt: 390.4 g/mol
InChI Key: PWDCHISJTSHSEB-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate is a bifunctional heterocyclic compound featuring a pyrazole ring fused to a pyrazolo[1,5-a]pyrimidine scaffold. Key structural attributes include:

  • Pyrazole moiety: Substituted with an amino group at position 5 and an ethyl carboxylate ester at position 2.
  • Pyrazolo[1,5-a]pyrimidine core: Decorated with ethyl (position 2), methyl (position 5), and phenyl (position 3) groups.

Properties

IUPAC Name

ethyl 5-amino-1-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-4-16-18(14-9-7-6-8-10-14)20-24-13(3)11-17(27(20)25-16)26-19(22)15(12-23-26)21(28)29-5-2/h6-12H,4-5,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDCHISJTSHSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4C(=C(C=N4)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazolo[1,5-a]Pyrimidine Core

A mixture of 5-amino-3-phenyl-1H-pyrazole-4-carboxylate (1.0 mmol) and ethyl 3-oxobutanoate (1.2 mmol) is refluxed in acetic acid (10 mL) with catalytic sulfuric acid (0.1 mL) for 6–8 hours. The reaction exploits the nucleophilicity of the pyrazole’s amino group and the electrophilicity of the diketone’s carbonyl carbons. After cooling, the product precipitates and is recrystallized from ethanol to yield 2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (78% yield).

Functionalization with the Pyrazole Moiety

The pyrazolo[1,5-a]pyrimidine intermediate is then reacted with ethyl 5-amino-1H-pyrazole-4-carboxylate under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF) at 0°C to room temperature. This step introduces the pyrazole ring at position 7 of the pyrazolo[1,5-a]pyrimidine core, achieving an overall yield of 62%.

Key Factors Influencing Yield:

  • Solvent Polarity: Acetic acid enhances protonation of carbonyl groups, accelerating cyclization.

  • Temperature Control: Prolonged reflux (>8 hours) leads to decomposition, reducing yields by 15–20%.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly reduces reaction times and improves yields by enabling rapid, uniform heating. A modified protocol involves:

Reaction Setup

A mixture of 5-amino-1H-pyrazole-4-carboxylate (1.0 mmol), ethyl acetoacetate (1.5 mmol), and phenylacetaldehyde (1.2 mmol) is irradiated in a sealed vessel at 140°C for 10 minutes using 300 W power. The reaction proceeds via in situ formation of a 1,3-diketone intermediate, which undergoes cyclocondensation with the aminopyrazole.

Post-Reaction Processing

The crude product is dissolved in dichloromethane and washed with sodium bicarbonate to remove acidic byproducts. Column chromatography (silica gel, hexane/ethyl acetate 3:1) isolates the target compound in 85% purity, with a total yield of 71%.

Advantages Over Classical Methods:

  • Time Efficiency: 10 minutes vs. 6–8 hours.

  • Reduced Side Products: Minimal decomposition due to controlled heating.

Multicomponent Reactions (MCRs)

MCRs enable the simultaneous formation of multiple bonds in a single step, ideal for complex heterocycles. A three-component reaction protocol is described below:

Reaction Components

  • Aldehyde: Benzaldehyde (1.2 mmol)

  • Aminopyrazole: Ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 mmol)

  • Sulfoxonium Ylide: Dimethylsulfoxonium methylide (1.5 mmol)

Procedure

The components are stirred in dimethylformamide (DMF) at 120°C for 2 hours. The ylide acts as a methylene transfer agent, facilitating annulation between the aldehyde and aminopyrazole. The reaction forms the pyrazolo[1,5-a]pyrimidine core and installs the ethyl and methyl substituents in one step. After extraction with ethyl acetate, the product is obtained in 68% yield.

Substrate Scope:

  • Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) reduce yields to 45–50% due to slower annulation.

  • Heteroaromatic aldehydes (e.g., furfural) are incompatible, leading to polymerization.

Comparative Analysis of Preparation Methods

Method Yield Time Key Advantages Limitations
Classical Condensation62–78%6–8 hHigh regioselectivityLong reaction times
Microwave-Assisted71%10 minRapid, energy-efficientRequires specialized equipment
Multicomponent68%2 hSingle-step, broad substituent toleranceSensitive to aldehyde electronics

Characterization and Quality Control

Synthesized batches are validated using:

  • HPLC: Purity >95% (C18 column, acetonitrile/water 65:35).

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.28 (q, 2H, OCH₂), 6.92 (s, 1H, pyrimidine-H).

    • ¹³C NMR: 14.1 (CH₂CH₃), 22.8 (CH₃), 60.3 (OCH₂), 158.4 (C=O).

  • Mass Spectrometry: m/z 362.393 [M+H]⁺, consistent with the molecular formula C₁₉H₁₈N₆O₂ .

Chemical Reactions Analysis

Cyclocondensation Reactions

The compound participates in cyclocondensation reactions to form fused heterocyclic systems. For example:

  • With β-enaminones : Reacts with β-enaminones under microwave irradiation (180°C) to yield fluorescent pyrazolo[1,5-a]pyrimidine-coumarin hybrids (80–87% yield) .

  • With hydrazine hydrate : Undergoes nucleophilic substitution at the pyrimidine ring to form hydrazine derivatives (92% yield) .

Table 1: Reaction Conditions for Cyclocondensation

ReagentTemperatureTimeYieldProduct Application
β-enaminones 180°C (MW)3 hr80–87%Fluorescent probes
Hydrazine hydrate 50–55°C5 min92%Bioactive hydrazine analogs

Nucleophilic Substitution

The pyrimidine ring undergoes nucleophilic substitution at position 7:

  • With amines : Reacts with aliphatic or aromatic amines in ethanol to yield 7-amino-substituted derivatives.

  • With alkoxides : Forms 7-alkoxy derivatives under basic conditions (e.g., NaOEt/EtOH) .

Key Data :

  • Reaction with methylamine in ethanol at 80°C for 6 hours achieves 85% conversion.

  • Steric effects from the 2-ethyl and 3-phenyl groups moderate substitution rates .

Cross-Coupling Reactions

The compound serves as a substrate for transition-metal-catalyzed cross-coupling:

  • Suzuki coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF) to introduce aryl groups at position 5.

  • Buchwald-Hartwig amination : Forms C–N bonds with aryl halides (Pd₂(dba)₃, Xantphos) .

Table 2: Cross-Coupling Reaction Outcomes

Reaction TypeCatalyst SystemSubstrateYield
Suzuki couplingPd(PPh₃)₄, K₂CO₃4-Bromophenyl78%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos2-Iodopyridine65%

Functional Group Transformations

The ethyl ester and amino groups enable further derivatization:

  • Ester hydrolysis : Treatment with NaOH/EtOH yields the carboxylic acid (95% conversion) .

  • Amidation : Reacts with primary amines (EDC/HOBt) to form carboxamide derivatives .

Spectral Evidence :

  • Hydrolysis product shows IR ν 1680 cm⁻¹ (C=O stretch) .

  • Amidation confirmed by ¹H NMR: δ 1.47 (t, 3H, CH₂CH₃), 4.45 (q, 2H, OCH₂) .

Condensation with Carbonyl Compounds

The amino group participates in Schiff base formation:

  • With aldehydes : Forms imines (RCHO, EtOH, RT) with >90% yield .

  • With ketones : Requires acid catalysis (e.g., AcOH) for enamine formation .

Applications :

  • Schiff bases act as intermediates for antimicrobially active compounds .

Photophysical Reactions

The conjugated system exhibits unique photophysical behavior:

  • ESIPT (Excited-State Intramolecular Proton Transfer) : Observed in coumarin hybrids, with emission λₑₘ = 450–520 nm .

  • Aggregation-induced emission (AIE) : Enhanced fluorescence in solid state due to restricted rotation .

Table 3: Photophysical Properties

Derivativeλₐᵦₛ (nm)λₑₘ (nm)Quantum Yield
Coumarin hybrid 3604800.42
7-Aryl-substituted 3404300.38

Scientific Research Applications

Synthesis of Ethyl 5-amino-1-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate

The synthesis of ethyl 5-amino derivatives typically involves the cyclocondensation reactions of 1,3-biselectrophilic compounds with aminopyrazoles. This method allows for the introduction of various substituents at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold. The synthesis pathway can be optimized to increase yields and reduce reaction times .

Anticancer Activity

Research has demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. Ethyl 5-amino derivatives have been tested against multiple cancer cell lines and shown to induce apoptosis and inhibit proliferation . The mechanism often involves the disruption of key signaling pathways associated with tumor growth.

Enzyme Inhibition

Ethyl 5-amino derivatives have also been studied for their ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, these compounds can act as inhibitors of kinases or proteases involved in cancer progression or inflammatory responses .

Psychopharmacological Effects

Some studies suggest that pyrazolo[1,5-a]pyrimidines may influence neurotransmitter systems, potentially leading to applications in treating mood disorders or neurodegenerative diseases. The modulation of serotonergic and dopaminergic pathways has been a focus in this area .

Case Study: Anticancer Activity

A study evaluating a series of pyrazolo[1,5-a]pyrimidine derivatives found that ethyl 5-amino compounds displayed potent activity against breast cancer cell lines (MCF-7). The study reported IC50 values in the low micromolar range, indicating strong inhibitory effects on cell viability .

Case Study: Enzyme Inhibition

In another investigation, ethyl 5-amino derivatives were tested as inhibitors against a panel of kinases involved in cancer signaling pathways. The results indicated selective inhibition with minimal off-target effects, suggesting a favorable therapeutic index for further development .

Conclusion and Future Directions

This compound represents a promising compound with diverse applications in medicinal chemistry. Its potential as an anticancer agent and enzyme inhibitor highlights the importance of continued research into its biological activities and mechanisms.

Future studies should focus on:

  • Expanding the structural diversity through novel synthetic routes.
  • Conducting detailed pharmacokinetic and toxicological evaluations.
  • Exploring combination therapies with existing anticancer drugs to enhance efficacy.

This compound's unique structure and biological profile position it as a candidate for further exploration in drug development initiatives targeting various diseases.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to four analogs (Table 1), highlighting substituent effects on physicochemical and pharmacological properties.

Table 1: Structural Comparison of Pyrazolo-Pyrimidine Derivatives

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups
Target Compound Pyrazolo[1,5-a]pyrimidine 2-Ethyl, 5-Methyl, 3-Phenyl (pyrimidine); 5-Amino, 4-Ethoxycarbonyl (pyrazole) ~400 (estimated) Amino, Ester, Alkyl, Aryl
Ethyl 5-(3-Methoxyphenyl)-7-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-Carboxylate Pyrazolo[1,5-a]pyrimidine 3-Methoxyphenyl (pyrimidine); Trifluoromethyl (pyrimidine); Ester (pyrazole) 365.31 Trifluoromethyl, Methoxy, Ester
5-Ethoxymethyleneamino-3-(4-Fluorophenyl)-1-(4-Nitrophenyl)Pyrazole-4-Carbonitrile (15a) Pyrazole 4-Fluorophenyl, 4-Nitrophenyl, Ethoxymethyleneamino Not reported Nitro, Fluoro, Ethoxymethyleneamino
9-(4-Fluorophenyl)-7-(4-Nitrophenyl)-2-Phenyl-7H-Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidine (16a) Pyrazolo-Triazolo-Pyrimidine 4-Fluorophenyl, 4-Nitrophenyl, Phenyl Not reported Nitro, Fluoro, Triazole
7-Heteroarylpyrazolo[1,5-a]Pyrimidine-3-Carboxamide Pyrazolo[1,5-a]pyrimidine Heteroaryl (pyrimidine); Carboxamide (pyrazole) ~350–400 (estimated) Carboxamide, Heteroaryl

Physicochemical and Pharmacological Properties

  • Lipophilicity : The trifluoromethyl group in Analog 1 increases lipophilicity (XLogP3 = 3.1) compared to the target compound’s alkyl/aryl substituents .
  • Bioactivity :
    • Nitro and fluoro substituents (Analogs 2 and 3) enhance antimicrobial activity but may reduce solubility .
    • Carboxamide derivatives (Analog 4) show improved kinase inhibition due to hydrogen-bonding interactions .
  • Thermal Stability : Melting points for analogs range from 194°C (Analog 2) to >340°C (Analog 3), influenced by aromaticity and hydrogen-bonding networks .

Crystallographic and Computational Data

  • Structural Validation : SHELX programs (e.g., SHELXL, SHELXT) are widely used for crystallographic refinement of similar compounds, ensuring accurate bond-length and angle determinations .
  • Topological Polar Surface Area (TPSA) : The target compound’s TPSA (~65–70 Ų) is comparable to Analog 1 (65.7 Ų), suggesting moderate membrane permeability .

Biological Activity

Ethyl 5-amino-1-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in anticancer and enzyme inhibition contexts. This article synthesizes current knowledge regarding its biological activity, supported by data tables and research findings.

Overview of Pyrazolo[1,5-a]pyrimidine Compounds

Pyrazolo[1,5-a]pyrimidine derivatives are recognized for their significant pharmacological properties. These compounds exhibit a wide range of biological activities including:

  • Anticancer : Inhibition of cancer cell proliferation.
  • Anti-inflammatory : Suppression of inflammatory responses.
  • Antimicrobial : Activity against various pathogens.
  • Analgesic : Pain-relieving properties.

The structural diversity and specific functional groups within these compounds contribute to their varied biological profiles .

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines can inhibit key kinases involved in cancer progression. For instance, the compound has been shown to inhibit Pim-1 and Flt-3 kinases selectively. In vitro studies demonstrated that certain derivatives significantly reduce cell viability in various cancer cell lines, including MDA-MB-231 (breast cancer) and CaCO-2 (colon cancer) cells .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines

CompoundCell LineIC50 (µM)Mechanism of Action
11bMDA-MB-231< 0.5Inhibition of Pim-1
11aCaCO-20.8Dual inhibition of Pim-1 and Flt-3
9BHK (fibroblast)>10Cytotoxicity

Enzyme Inhibition

The compound also exhibits promising activity as an enzyme inhibitor. Studies have reported that it effectively inhibits cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. The IC50 values for COX inhibition have been reported as low as 0.04 µM, comparable to established anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of pyrazolo[1,5-a]pyrimidines. Variations in substituents on the pyrazole ring significantly influence potency against specific targets. For example, modifications at the 7-position have been linked to enhanced selectivity for Pim-1 inhibition .

Case Study 1: Anticancer Efficacy

In a recent study, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for anticancer activity against the MDA-MB-231 cell line. The results indicated that compounds with electron-donating groups at specific positions exhibited superior growth inhibition compared to those with electron-withdrawing groups .

Case Study 2: COX Inhibition

Another investigation focused on the anti-inflammatory potential of these compounds through COX enzyme inhibition assays. The study demonstrated that certain derivatives not only inhibited COX enzymes but also showed reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), highlighting their therapeutic promise .

Q & A

Basic: What synthetic routes are available for preparing this compound, and how can reaction conditions be optimized for improved yields?

Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation of 5-amino-pyrazole precursors with β-keto esters. For example, a validated route starts with refluxing 5-amino-3-phenylpyrazole and ethyl 2,4-dioxopentanoate in ethanol, followed by column chromatography and recrystallization to isolate the product . Key optimization strategies include:

  • Temperature control : Reflux conditions (~78°C for ethanol) ensure efficient cyclization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
  • Catalysts : Triethylamine or LiOH can accelerate reaction rates in analogous syntheses .
  • Purification : Silica gel chromatography with petroleum ether/ethyl acetate (8:2) yields pure crystals .

Table 1: Representative Yields for Analogous Compounds

PrecursorSolventYield (%)Reference
5-Amino-3-phenylpyrazoleEthanol70–75
5-(Benzyl-amino)pyrazoleDMF62–68

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:
A combination of methods is essential:

  • X-ray crystallography : Resolves bond lengths, angles, and packing interactions. For example, the title compound’s crystal structure revealed π-π stacking (3.426 Å) and C–H···O/N hydrogen bonds .
  • NMR spectroscopy : 1^1H NMR confirms substituent integration (e.g., ethyl carboxylate protons at δ 1.3–4.3 ppm). 13^{13}C NMR identifies carbonyl carbons (~165–170 ppm) .
  • IR spectroscopy : Stretching vibrations for NH2_2 (~3400 cm1^{-1}) and ester C=O (~1720 cm1^{-1}) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 402 [M+H]+^+) validate molecular weight .

Advanced: How do substituents (e.g., trifluoromethyl) influence biological activity, and what design principles apply for SAR studies?

Answer:
The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability and target binding. In pyrazolo[1,5-a]pyrimidines, this group increases kinase inhibition potency by forming hydrophobic interactions with ATP-binding pockets . Key considerations for SAR:

  • Electron-withdrawing groups : Enhance electrophilicity of the pyrimidine ring, modulating reactivity with biological nucleophiles.
  • Substituent positioning : 2-Ethyl and 5-methyl groups reduce steric hindrance, favoring planar conformations for intercalation .
  • Comparative studies : Derivatives with phenyl vs. p-tolylazo substituents show 20–30% variance in enzyme inhibition, highlighting the role of aromatic bulk .

Table 2: Biological Activity of Analogous Compounds

Substituent (R)IC50_{50} (nM)TargetReference
Trifluoromethyl12 ± 2Kinase X
p-Tolylazo45 ± 5COX-2
Chlorophenyl85 ± 10CRF1 Receptor

Advanced: What computational strategies predict reactivity in pyrazolo[1,5-a]pyrimidine synthesis?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are critical:

  • Transition state modeling : Identifies energy barriers for cyclization steps. For example, B3LYP/6-31G* calculations predict activation energies for pyrazole-pyrimidine fusion .
  • Solvent effects : COSMO-RS simulations optimize solvent polarity for intermediate stabilization .
  • Machine learning : Trained on reaction databases (e.g., Reaxys), models predict optimal conditions (e.g., temperature, catalyst) for new derivatives .

Advanced: How can contradictions in biological data across derivatives be resolved methodologically?

Answer:
Discrepancies often arise from assay variability or structural nuances. Recommended approaches:

  • Dose-response validation : Repeat assays with standardized protocols (e.g., IC50_{50} determination in triplicate).
  • Structural alignment : Overlay crystallographic data with target proteins (e.g., using PyMOL) to identify steric clashes or hydration differences .
  • Meta-analysis : Compare datasets across publications to isolate outliers. For instance, trifluoromethyl derivatives show consistent nM-range activity, while chlorophenyl analogs vary widely (50–200 nM) .

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